1h-Indole-2,3-dione-4-carboxamide 1h-Indole-2,3-dione-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13994828
InChI: InChI=1S/C9H6N2O3/c10-8(13)4-2-1-3-5-6(4)7(12)9(14)11-5/h1-3H,(H2,10,13)(H,11,12,14)
SMILES:
Molecular Formula: C9H6N2O3
Molecular Weight: 190.16 g/mol

1h-Indole-2,3-dione-4-carboxamide

CAS No.:

Cat. No.: VC13994828

Molecular Formula: C9H6N2O3

Molecular Weight: 190.16 g/mol

* For research use only. Not for human or veterinary use.

1h-Indole-2,3-dione-4-carboxamide -

Specification

Molecular Formula C9H6N2O3
Molecular Weight 190.16 g/mol
IUPAC Name 2,3-dioxo-1H-indole-4-carboxamide
Standard InChI InChI=1S/C9H6N2O3/c10-8(13)4-2-1-3-5-6(4)7(12)9(14)11-5/h1-3H,(H2,10,13)(H,11,12,14)
Standard InChI Key NAQGZLOWJPKUEQ-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C2C(=C1)NC(=O)C2=O)C(=O)N

Introduction

Structural and Molecular Characteristics

Core Architecture and Functional Groups

1H-Indole-2,3-dione-4-carboxamide features a bicyclic indole backbone fused with a dione (two ketone groups) at positions 2 and 3, complemented by a carboxamide (-CONH2_2) substituent at position 4. The indole system’s planar aromaticity facilitates π-π stacking interactions, while the electron-withdrawing dione and carboxamide groups introduce polarity, influencing solubility and binding affinities. The compound’s IUPAC name, 2,3-dioxo-1H-indole-4-carboxamide, reflects this substitution pattern.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC9H6N2O3\text{C}_9\text{H}_6\text{N}_2\text{O}_3
Molecular Weight190.16 g/mol
IUPAC Name2,3-dioxo-1H-indole-4-carboxamide
InChI KeyNAQGZLOWJPKUEQ-UHFFFAOYSA-N
Canonical SMILESO=C(N)C1=C2C(=O)C(=O)NC2=CC=C1

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are pivotal for confirming the compound’s structure. The 1H^1\text{H}-NMR spectrum typically reveals aromatic protons in the 7.0–8.0 ppm range, with distinct peaks for the amide NH2_2 group (~6.5 ppm) and ketone carbonyls (~170–180 ppm in 13C^{13}\text{C}-NMR). High-resolution MS data align with the molecular ion peak at m/z 190.16, corroborating the molecular formula.

Synthesis and Optimization Strategies

Conventional Synthetic Routes

The synthesis of 1H-Indole-2,3-dione-4-carboxamide often begins with isatin (1H-Indole-2,3-dione), a commercially available precursor . Introducing the carboxamide group at position 4 typically involves:

  • Nitration: Selective nitration of isatin at position 4 using nitric acid-sulfuric acid mixtures.

  • Reduction: Conversion of the nitro group to an amine via catalytic hydrogenation (e.g., H2_2, Pd/C).

  • Carboxamide Formation: Reaction with acylating agents (e.g., acetic anhydride) or direct coupling with carboxylic acids using coupling reagents like EDC/HOBt.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)
NitrationHNO3_3/H2_2SO4_4, 0–5°C, 2h65–70
ReductionH2_2 (1 atm), 10% Pd/C, EtOH, 25°C85–90
AcylationAc2_2O, pyridine, reflux, 4h75–80

Green Chemistry Approaches

Recent advances emphasize solvent-free mechanochemical synthesis and microwave-assisted reactions to enhance efficiency. For instance, ball-milling isatin with urea derivatives under basic conditions achieves carboxamide formation in ≤1 hour with yields exceeding 80%. These methods reduce waste and energy consumption, aligning with sustainable chemistry principles.

Biological Activities and Mechanisms

Antiproliferative Effects in Oncology

1H-Indole-2,3-dione-4-carboxamide exhibits potent activity against multiple cancer cell lines. Mechanistic studies suggest:

  • Cell Cycle Arrest: Induction of G2_2/M phase arrest in breast cancer (MCF-7) and cervical cancer (HeLa) cells, linked to cyclin-dependent kinase (CDK) inhibition.

  • Apoptosis Activation: Upregulation of pro-apoptotic proteins (Bax, caspase-3) and downregulation of anti-apoptotic Bcl-2 in lung adenocarcinoma (A549) models.

Table 3: In Vitro Anticancer Activity

Cell LineIC50_{50} (μM)Mechanism
MCF-712.5G2_2/M arrest, CDK inhibition
A54915.0Bax/Bcl-2 modulation
HeLa10.0Caspase-3 activation

Antimicrobial and Antifungal Properties

The compound’s broad-spectrum efficacy against Gram-positive bacteria (Staphylococcus aureus, MIC = 8 μg/mL) and fungi (Candida albicans, MIC = 16 μg/mL) stems from membrane disruption and inhibition of microbial DNA gyrase. Structural analogs with electron-withdrawing substituents show enhanced activity, underscoring the role of the carboxamide group in target binding.

Applications in Drug Discovery and Development

Lead Compound Optimization

Medicinal chemists leverage the compound’s scaffold to develop derivatives with improved pharmacokinetic profiles. For example:

  • Prodrug Strategies: Esterification of the carboxamide group enhances oral bioavailability.

  • Hybrid Molecules: Conjugation with known anticancer agents (e.g., doxorubicin) via biodegradable linkers reduces systemic toxicity.

Computational Modeling Insights

Docking studies reveal strong interactions with therapeutic targets:

  • EGFR Kinase: The carboxamide group forms hydrogen bonds with Thr830 and Asp831 in the ATP-binding pocket (binding energy = −9.2 kcal/mol).

  • Topoisomerase II: π-Stacking with DNA base pairs and coordination with Mg2+^{2+} ions explain topoisomerase inhibition.

Comparative Analysis with Related Indole Derivatives

Isatin (1H-Indole-2,3-dione)

The parent compound, isatin, lacks the 4-carboxamide group and demonstrates weaker anticancer activity (e.g., IC50_{50} = 50 μM in MCF-7 cells) . The addition of the carboxamide moiety enhances target affinity and solubility, highlighting structure-activity relationship (SAR) insights.

1-(4-Fluorobenzyl)-1H-Indole-2,3-dione

This fluorinated analog, while structurally distinct, shares the dione motif but exhibits divergent biological effects due to the fluorobenzyl group’s lipophilicity. Such comparisons underscore the carboxamide’s critical role in modulating 1H-Indole-2,3-dione-4-carboxamide’s pharmacological profile.

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